molecular formula C18H28N4O4S B6995739 1-(3-Methoxycyclobutyl)-3-[[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methyl]urea

1-(3-Methoxycyclobutyl)-3-[[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methyl]urea

Cat. No.: B6995739
M. Wt: 396.5 g/mol
InChI Key: NJJUNAMANIGBLC-UHFFFAOYSA-N
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Description

1-(3-Methoxycyclobutyl)-3-[[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methyl]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a methoxycyclobutyl group, a sulfonylphenyl moiety, and a piperazine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxycyclobutyl)-3-[[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methyl]urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxycyclobutyl Intermediate: The methoxycyclobutyl group can be synthesized through a cyclization reaction of an appropriate precursor, such as a methoxy-substituted alkene, under acidic or basic conditions.

    Attachment of the Sulfonylphenyl Group: The sulfonylphenyl moiety can be introduced via a sulfonation reaction, where a phenyl ring is treated with a sulfonyl chloride in the presence of a base.

    Formation of the Piperazine Derivative: The piperazine ring can be synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Coupling Reactions: The final step involves coupling the methoxycyclobutyl intermediate, the sulfonylphenyl group, and the piperazine derivative through a series of condensation reactions, typically using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxycyclobutyl)-3-[[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of carbonyl compounds from the methoxy group.

    Reduction: Formation of sulfides from the sulfonyl group.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Methoxycyclobutyl)-3-[[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methyl]urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Study of its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Materials Science: Exploration of its potential as a building block for the synthesis of novel materials with unique properties.

    Biology: Investigation of its effects on cellular processes and pathways to identify potential therapeutic targets.

Mechanism of Action

The mechanism of action of 1-(3-Methoxycyclobutyl)-3-[[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methyl]urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxycyclobutyl)-3-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]urea: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.

    1-(3-Methoxycyclobutyl)-3-[[2-(4-methylpiperazin-1-yl)sulfonylphenyl]ethyl]urea: Contains an ethyl linker instead of a methyl linker, which may influence its pharmacokinetic properties.

Uniqueness

1-(3-Methoxycyclobutyl)-3-[[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methyl]urea is unique due to its combination of a methoxycyclobutyl group, a sulfonylphenyl moiety, and a piperazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-(3-methoxycyclobutyl)-3-[[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-21-7-9-22(10-8-21)27(24,25)17-6-4-3-5-14(17)13-19-18(23)20-15-11-16(12-15)26-2/h3-6,15-16H,7-13H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJUNAMANIGBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CNC(=O)NC3CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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